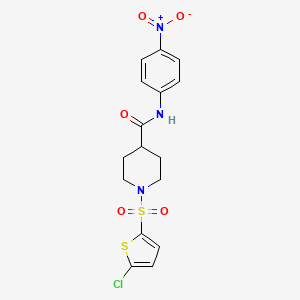

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide

Description

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide features a piperidine core substituted at position 4 with a carboxamide group. The carboxamide’s nitrogen is linked to a 4-nitrophenyl group, while the sulfonyl moiety is attached to a 5-chlorothiophen-2-yl ring. This structure combines electron-withdrawing (nitro, chloro) and aromatic (thiophene, phenyl) groups, which are critical for modulating physicochemical properties and biological interactions .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O5S2/c17-14-5-6-15(26-14)27(24,25)19-9-7-11(8-10-19)16(21)18-12-1-3-13(4-2-12)20(22)23/h1-6,11H,7-10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZCXZREIRPLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring, a sulfonyl group, and a nitrophenyl substituent, suggests diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14ClN3O5S

- Molecular Weight : 415.9 g/mol

- CAS Number : 1103935-34-7

The biological activity of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit enzyme activity, while the nitrophenyl moiety may enhance the compound's reactivity and interaction with biological systems.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, leading to potential applications in treating neurodegenerative diseases and infections .

Biological Activities

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Study 1: Antimicrobial Efficacy

A study conducted by Aziz-ur-Rehman et al. (2011) evaluated the antibacterial activity of various piperidine derivatives, including sulfonamides. The results indicated that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide exhibited significant inhibition against Salmonella Typhi and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined to assess potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of piperidine derivatives, compounds structurally related to our target compound were found to induce apoptosis in cancer cell lines through caspase activation pathways. This suggests a potential application in cancer therapy.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has indicated that derivatives of this compound may exhibit anticancer activities. Compounds with similar structures have been shown to affect various cancer cell lines, suggesting that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide could play a role in cancer treatment. Studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms involving cell cycle arrest at the G1 phase .

Antibacterial Activity

Compounds related to this sulfonamide have displayed notable antibacterial properties against various pathogens, including Salmonella typhi and Bacillus subtilis. The structural characteristics suggest potential interactions with bacterial cell wall components or enzymes essential for bacterial survival.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's. Additionally, it shows strong inhibitory effects against urease, which can be beneficial in managing infections caused by urease-producing bacteria.

Case Studies

- Anticancer Screening : A study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. Results indicated significant cytotoxicity comparable to established chemotherapeutic agents, highlighting its potential as a new therapeutic agent in oncology .

- Antibacterial Efficacy : In another study, several derivatives were synthesized based on the piperidine framework and tested for antibacterial activity against multiple strains. The most active derivatives exhibited IC50 values comparable to those of conventional antibiotics.

- Enzyme Binding Studies : In silico studies assessed the binding affinity of this compound to target enzymes such as acetylcholinesterase. Results showed favorable interactions, supporting its potential as a therapeutic agent in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Modifications in the Sulfonyl Group

a) Chlorothiophene vs. Phenyl Sulfonyl Derivatives

- Target Compound : The 5-chlorothiophen-2-yl sulfonyl group introduces sulfur-based aromaticity and electronegativity, which may enhance binding to hydrophobic or π-stacking regions in biological targets.

- Analog: N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide () replaces the thiophene with a dichlorophenyl-sulfonyl group.

- Key Difference : Chlorothiophene’s smaller size and lower lipophilicity compared to dichlorophenyl may favor selective interactions with enzymes or receptors.

b) Heterocyclic Sulfonyl Variants

Variations in the Carboxamide Substituent

a) Nitroaryl vs. Heteroaryl Groups

- Analog : N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide () uses a benzothiazole-linked phenyl group. Benzothiazole’s planar structure facilitates π-π interactions, while fluorine atoms improve bioavailability .

- Key Difference : The nitro group’s strong electron-withdrawing nature may increase reactivity compared to fluorine’s moderate electronegativity.

b) Pyridinyl and Pyrazolyl Substitutions

- Analog : 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)piperidine-4-carboxamide (BJ52214, ) replaces the nitro group with a pyrazole ring. Pyrazole’s hydrogen-bonding capability and moderate steric bulk may optimize pharmacokinetic profiles .

Q & A

Q. What are the key synthetic strategies for synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the functionalization of the piperidine ring. Key steps include:

- Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Carboxamide coupling : Using coupling agents like EDC/HOBt to link the sulfonylated piperidine to the 4-nitrophenyl group .

- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and purification via column chromatography or recrystallization . Monitoring via TLC ensures intermediate purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the piperidine ring and sulfonamide linkage .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies sulfonyl (S=O, ~1350 cm) and carboxamide (C=O, ~1650 cm) groups .

- HPLC : Assesses purity (>95% typically required for biological testing) .

Q. What structural features contribute to its potential bioactivity?

- The piperidine ring enables conformational flexibility for target binding .

- The 5-chlorothiophene sulfonyl group enhances electron-withdrawing effects, potentially stabilizing enzyme interactions .

- The 4-nitrophenyl moiety may participate in π-π stacking with aromatic residues in biological targets .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of sulfonamide-containing piperidine derivatives?

Discrepancies often arise from:

- Substituent effects : Minor structural changes (e.g., chloro vs. fluoro substituents) alter binding affinity. For example, 4-chlorophenyl analogs show higher enzyme inhibition than 4-fluorophenyl derivatives .

- Assay variability : Standardize assays (e.g., fixed ATP concentrations in kinase inhibition studies) to ensure reproducibility .

- Computational validation : Use molecular docking to correlate structural features with activity trends .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

- Target identification : Perform kinase profiling or thermal shift assays to identify binding partners .

- Enzyme kinetics : Determine values for suspected targets (e.g., carbonic anhydrase isoforms) using stopped-flow spectroscopy .

- Cellular assays : Evaluate cytotoxicity (via MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. How can in silico methods improve the prediction of pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier permeability .

- Metabolic stability : CYP450 metabolism can be predicted using docking simulations with cytochrome structures (e.g., CYP3A4) .

- Solubility optimization : Adjust substituents (e.g., replacing nitro with methoxy groups) to enhance aqueous solubility while retaining activity .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during sulfonylation reactions?

- Chemoselective reagents : Use mild bases (e.g., pyridine) to avoid decomposition of acid-sensitive groups .

- Stepwise coupling : Isolate intermediates (e.g., sulfonyl chloride) before piperidine functionalization .

- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 20% increase in 30 minutes) .

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

- Force field refinement : Use AMBER or CHARMM to improve docking accuracy for sulfonamide-protein interactions .

- Dynamic simulations : MD simulations (100 ns) reveal conformational changes in targets that static models miss .

- Data reconciliation : Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.